![molecular formula C21H25ClN2O4S B1474163 2-Chloro-N-((3S,4S)-4-hydroxy-1-tosylpyrrolidin-3-yl)-N-((R)-1-phenylethyl)acetamide CAS No. 1159908-19-6](/img/structure/B1474163.png)
2-Chloro-N-((3S,4S)-4-hydroxy-1-tosylpyrrolidin-3-yl)-N-((R)-1-phenylethyl)acetamide
Overview
Description
2-Chloro-N-((3S,4S)-4-hydroxy-1-tosylpyrrolidin-3-yl)-N-((R)-1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 437 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-((3S,4S)-4-hydroxy-1-tosylpyrrolidin-3-yl)-N-((R)-1-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-((3S,4S)-4-hydroxy-1-tosylpyrrolidin-3-yl)-N-((R)-1-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on chloroacetamide derivatives often focuses on synthesizing new heterocyclic compounds due to their importance in pharmaceuticals, agrochemicals, and dyes. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines has been shown to yield 2-acylamino-3-arylamino-1,4-naphthoquinones, leading to angular heterocyclic compounds (Agarwal & Mital, 1976). This demonstrates the versatility of chloroacetamide derivatives in heterocyclic chemistry, potentially applicable to the compound .
Biological Activity Studies
Chloroacetamide derivatives and related compounds are often explored for their potential biological activities. For example, molecular docking studies have been conducted to predict the biological activity of hydroacridine (quinoline) derivatives, aiming at identifying potential cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents (Smetanin et al., 2021). Such studies highlight the importance of investigating the biological activities of novel compounds, including potential applications in treating neurological disorders.
Anticancer and Anti-inflammatory Applications
The development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents is a significant area of research. A study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that certain compounds with halogens on the aromatic ring exhibited promising anticancer and anti-inflammatory activities, indicating the potential of similar compounds in therapeutic applications (Rani et al., 2014).
Synthesis Methodologies
Research also focuses on the synthesis methodologies of related compounds. For instance, a convenient approach to diastereomerically pure pyrrolidin-2-ones through intramolecular cyclization of N-(2-alken-1-yl)amides mediated by Mn(III) was explored, providing a route to both (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi et al., 1996). Such methodologies could be applicable to the synthesis and modification of the compound , offering potential routes for the preparation of analogs with varied biological activities.
properties
IUPAC Name |
2-chloro-N-[(3S,4S)-4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-[(1R)-1-phenylethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-8-10-18(11-9-15)29(27,28)23-13-19(20(25)14-23)24(21(26)12-22)16(2)17-6-4-3-5-7-17/h3-11,16,19-20,25H,12-14H2,1-2H3/t16-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNCGGKMCZOBBV-UXPWSPDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)O)N(C(C)C3=CC=CC=C3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]([C@H](C2)O)N([C@H](C)C3=CC=CC=C3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201110446 | |
Record name | 2-Chloro-N-[(3S,4S)-4-hydroxy-1-[(4-methylphenyl)sulfonyl]-3-pyrrolidinyl]-N-[(1R)-1-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201110446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-((3S,4S)-4-hydroxy-1-tosylpyrrolidin-3-yl)-N-((R)-1-phenylethyl)acetamide | |
CAS RN |
1159908-19-6 | |
Record name | 2-Chloro-N-[(3S,4S)-4-hydroxy-1-[(4-methylphenyl)sulfonyl]-3-pyrrolidinyl]-N-[(1R)-1-phenylethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159908-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[(3S,4S)-4-hydroxy-1-[(4-methylphenyl)sulfonyl]-3-pyrrolidinyl]-N-[(1R)-1-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201110446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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